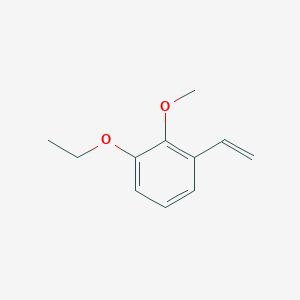
1-Ethoxy-2-methoxy-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with ethoxy, methoxy, and vinyl groups
Preparation Methods
The synthesis of 1-Ethoxy-2-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.
Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
1-Ethoxy-2-methoxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields 1-ethoxy-2-methoxy-3-bromobenzene .
Scientific Research Applications
1-Ethoxy-2-methoxy-3-vinylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: Research in biology may utilize this compound to study its effects on biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The ethoxy and methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
1-Ethoxy-2-methoxy-3-vinylbenzene can be compared with other similar compounds such as:
1-Methoxy-2-vinylbenzene: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in electrophilic substitution reactions.
1-Ethoxy-2-methoxybenzene: Lacks the vinyl group, which limits its ability to participate in addition reactions.
1-Ethoxy-3-vinylbenzene: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.
The presence of both ethoxy and methoxy groups in this compound makes it unique in terms of its electron-donating capabilities and reactivity towards electrophiles .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethenyl-3-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-4-9-7-6-8-10(13-5-2)11(9)12-3/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
IWHXHUIREGNCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


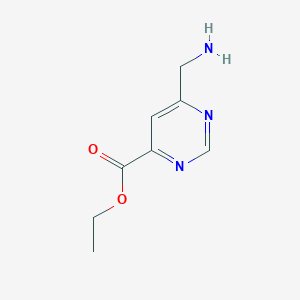
![tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13523893.png)

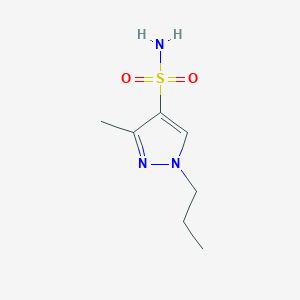
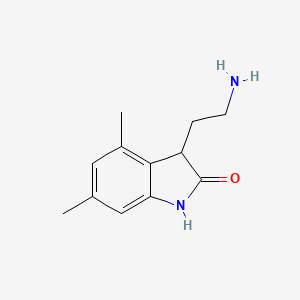
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
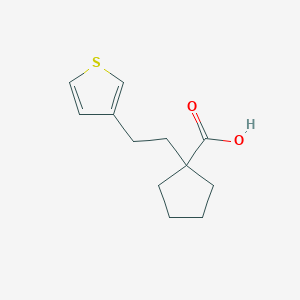
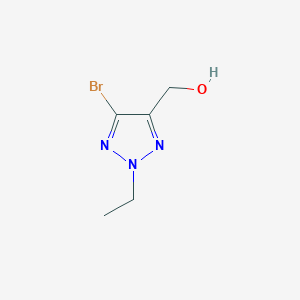

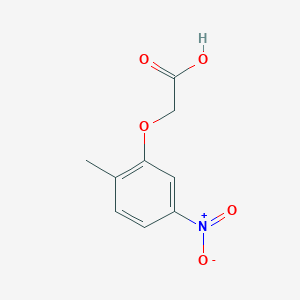
amine](/img/structure/B13523951.png)
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)

